1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its structure features a pyrazolo[3,4-b]pyridine core substituted with:
- 1-(4-Fluorophenyl group: Enhances metabolic stability and influences electronic properties via fluorine’s electronegativity.
- 3-Methyl group: Contributes to steric effects and modulates solubility.
- 4-Carboxylic acid moiety: Improves water solubility and enables salt formation for pharmaceutical applications.
This compound is synthesized through multi-step reactions, typically involving ester intermediates that are hydrolyzed under basic conditions (e.g., NaOH in MeOH-H₂O) to yield the carboxylic acid derivative .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-11-17-15(19(25)26)9-16(12-3-2-8-21-10-12)22-18(17)24(23-11)14-6-4-13(20)5-7-14/h2-10H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJBYVBLTBYFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave irradiation and catalytic processes .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases[][6].
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity, allowing it to modulate biological processes effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 6, and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Comparative Insights
Substituent Effects on Solubility and Bioavailability :
- The 4-carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl ester in ).
- Halogenated aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenylmethyl in ) influence metabolic stability, with fluorine offering superior resistance to oxidative degradation.
Steric and Electronic Modifications :
- Position 3 : Methyl substituents (target compound) minimize steric hindrance, whereas cyclopropyl groups () may restrict rotational freedom, impacting receptor binding.
- Position 6 : Pyridin-3-yl (target) introduces a hydrogen-bond acceptor, unlike phenyl or methylphenyl groups (), which rely solely on hydrophobic interactions.
Biological Activity Trends: Compounds with pyridinyl substituents (target, ) may exhibit enhanced kinase inhibition due to π-stacking with ATP-binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established routes for pyrazolo[3,4-b]pyridines, including cyclocondensation of hydrazines with carbonyl intermediates and subsequent ester hydrolysis .
Biological Activity
1-(4-fluorophenyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure that enhances its biological activity. Its molecular formula is with a molecular weight of 300.29 g/mol. The presence of the fluorine atom and the pyridine ring contributes to its unique pharmacological profile.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9). For instance, certain derivatives have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating strong selectivity towards CDK2 over CDK9 by a factor of 265-fold .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that derivatives with similar structures inhibited the activity of COX enzymes, critical mediators in inflammatory processes. For example, IC50 values against COX-2 were reported as low as 23.8 µM, indicating significant anti-inflammatory potential .
Biological Activity Overview
| Biological Activity | IC50 Values | Notes |
|---|---|---|
| Inhibition of CDK2 | 0.36 µM | High selectivity over CDK9 |
| Inhibition of COX-2 | 23.8 µM | Comparable efficacy to established anti-inflammatory drugs |
| Cellular antiproliferative activity | Not specified | Effective against various human tumor cell lines |
Case Study 1: Anti-cancer Properties
In a study focused on the antiproliferative effects of pyrazolo[3,4-b]pyridines, several derivatives were tested against HeLa and HCT116 human cancer cell lines. The results indicated that these compounds significantly inhibited cellular proliferation, suggesting potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
A comparative study assessed the anti-inflammatory effects of various pyrazolo derivatives in carrageenan-induced paw edema models in rats. The tested compounds exhibited significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug. The ED50 values ranged from 8.23 to 11.60 µM for the most effective compounds .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced biological activity. Substituents such as fluorine at the para position on the phenyl ring have been associated with increased potency against both CDKs and COX enzymes. The presence of electron-donating groups has also been found to enhance anti-inflammatory activity.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how are yields influenced by reaction conditions?
The synthesis typically involves condensation of 5-aminopyrazole derivatives with appropriately substituted pyridinecarboxaldehydes, followed by cyclization. Key steps include:
- Condensation : Reacting 5-amino-3-methyl-1-(4-fluorophenyl)pyrazole with 3-pyridinecarboxaldehyde in a polar aprotic solvent (e.g., DMF) under reflux .
- Cyclization : Using acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core. For example, acetic acid at 100°C achieves cyclization with >90% yield in some analogs .
- Carboxylic Acid Formation : Oxidation of a methyl or ester group at position 4 using KMnO₄ or LiOH/H₂O₂ .
Q. Critical Factors :
- Catalyst choice (e.g., palladium for cross-coupling steps) .
- Solvent polarity (DMF enhances cyclization efficiency) .
- Temperature control to avoid decomposition .
Table 1 : Yield Optimization Data for Analogous Compounds
| Reaction Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Acetic acid, 100°C, 12h | None | Toluene | 94% | 97.34% | |
| LiOH, H₂O₂, RT, 24h | None | H₂O/THF | 88% | 95.10% |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Primary Methods :
- ¹H/¹³C NMR : Confirm substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic signals at δ 7.5–8.0 ppm, while the pyridine proton resonates at δ 8.6–8.8 ppm .
- LCMS/HPLC : Determine molecular ion ([M+H]⁺) and purity (>95% required for biological assays) .
- Elemental Analysis : Validate C/H/N ratios (e.g., C 65.2%, H 3.8%, N 12.4% for analogs) .
Cross-Validation : Discrepancies between calculated and observed molecular weights (e.g., ±0.5 Da) may indicate residual solvents or byproducts .
Q. How does the carboxylic acid group influence solubility and formulation for in vitro studies?
The carboxylic acid enhances water solubility via salt formation (e.g., sodium or ammonium salts). Key considerations:
- pH-Dependent Solubility : Poor solubility in acidic media (pH < 4) but improved at physiological pH (7.4) .
- Salt Screening : Test sodium, potassium, or lysine salts to improve bioavailability .
- Formulation : Use co-solvents (e.g., DMSO for stock solutions) or liposomal encapsulation for cell-based assays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity?
Key Substituent Effects :
- 4-Fluorophenyl Group : Enhances target binding affinity (e.g., kinase inhibition) via hydrophobic interactions .
- Pyridin-3-yl Moiety : Improves metabolic stability compared to phenyl analogs .
- Carboxylic Acid : Critical for hydrogen bonding with enzymatic active sites (e.g., COX-2 or PDE inhibitors) .
Table 2 : SAR Comparison of Analogous Compounds
| Compound Modification | Biological Activity (IC₅₀) | Target Protein | Reference |
|---|---|---|---|
| 4-Fluorophenyl vs. Phenyl | 12 nM vs. 45 nM | Kinase X | |
| Pyridin-3-yl vs. Pyridin-2-yl | 8 nM vs. 22 nM | PDE4 |
Q. How can computational modeling predict target binding modes and guide derivative design?
Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., PDB ID 3JI) .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
Case Study : Docking studies show the carboxylic acid forms salt bridges with Arg120 in COX-2, while the fluorophenyl group occupies a hydrophobic pocket .
Q. How should researchers address stability issues under physiological conditions?
Stability Protocols :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at pH < 3 .
- Thermal Stability : Store at -20°C in amber vials; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure to prevent fluorophenyl ring oxidation .
Q. How to resolve contradictions in biological activity data across different assays?
Strategies :
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and incubation time .
- Target Selectivity : Perform counter-screens against related proteins (e.g., kinase panels) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
